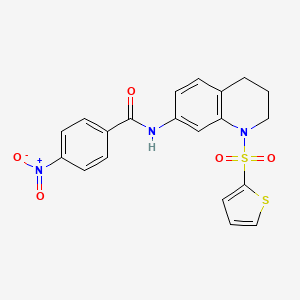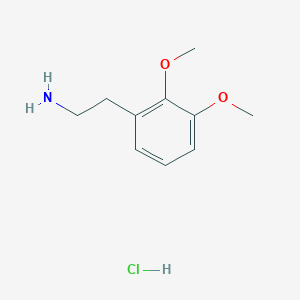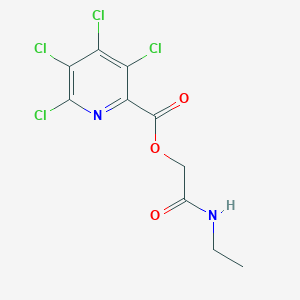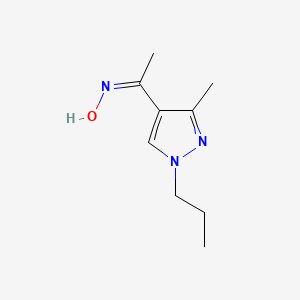
(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime” can be analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation . These techniques can provide insights into the compound’s structure and its potential interactions with other molecules.Chemical Reactions Analysis
Pyrazoles, which “this compound” is a derivative of, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can undergo various chemical reactions, providing diverse and valuable synthetical, biological, and photophysical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined by analyzing its molecular structure and conducting various laboratory tests . These properties can include things like melting point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Structural Analysis : This compound, as part of a broader class of 1H-pyrazol derivatives, has been synthesized and structurally analyzed. For instance, Liu et al. (2012) reported on the synthesis and crystal structure of related compounds, highlighting their potential in chemical research (Liu et al., 2012).
Potential Anticancer Properties : A study by Karakurt et al. (2021) synthesized a series of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives with potential anticancer properties. The research demonstrated selective toxicity to neuroblastoma cells without affecting healthy mouse fibroblast cells (Karakurt et al., 2021).
Antimycotic and Fungicidal Activity : Compounds similar to (Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime have been synthesized and evaluated for antimycotic and fungicidal activities. Raga et al. (1992) and Mao et al. (2012) have explored the antimycotic activity of related compounds, indicating their potential in agricultural and pharmaceutical applications (Raga et al., 1992), (Mao et al., 2012).
Spectroscopic and Density Functional Studies : The compound has been characterized using various spectroscopic methods and density functional theory. For example, Saraçoǧlu and Cukurovalı (2016) provided insights into the molecular geometry and nonlinear optical properties of a similar compound (Saraçoǧlu & Cukurovalı, 2016).
Bioassays and Pharmacological Potential : Various bioassays have been conducted to assess the potential pharmacological applications of compounds in this class. For instance, Smolyar (2010) explored the transformations of related compounds, indicating their potential in developing new pharmaceutical agents (Smolyar, 2010).
Orientations Futures
Pyrazole derivatives, such as “(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
(NZ)-N-[1-(3-methyl-1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-5-12-6-9(7(2)10-12)8(3)11-13/h6,13H,4-5H2,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYVPGMSQEDCQ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C(=N1)C)/C(=N\O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

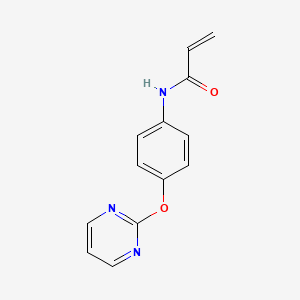

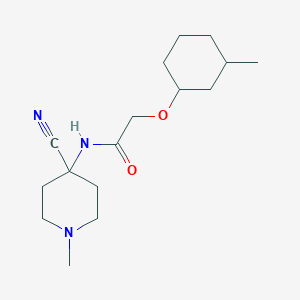

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)
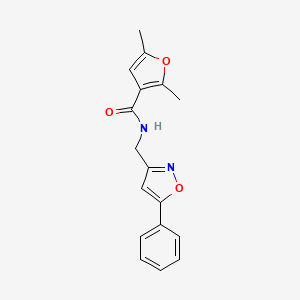
![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)
